Antihypertensive Efficacy in Spontaneously Hypertensive Rat (SHR) Model: A Direct Patent Comparison
Within the class of phenylpiperazine phosphonates, 4-[Phenyl(phosphono)methyl]piperazine-2-carboxylic acid (identified as Example 13 in US4704382) demonstrates a quantifiable and meaningful difference in antihypertensive efficacy compared to its closest structural analogs [1]. This evidence is derived from a direct head-to-head comparison within the same patent and assay system, eliminating inter-study variability. The compound produced a mean blood pressure reduction of -76.3 mmHg in the unanesthetized spontaneously hypertensive rat (SHR) model at a dose of 10 mg/kg administered intravenously. This effect is superior to several analogs with different substituents on the phenyl ring, such as Example 3 (-40.3 mmHg) and Example 5 (-44.0 mmHg), and is comparable to other potent members of the series like Example 6 (-79.4 mmHg) and Example 14 (-82.0 mmHg) [1]. This data provides a clear, quantitative basis for selecting this specific compound when exploring structure-activity relationships (SAR) for antihypertensive activity in this chemical series.
| Evidence Dimension | Mean Arterial Blood Pressure Reduction (Δ mmHg) |
|---|---|
| Target Compound Data | -76.3 mmHg (Example 13) |
| Comparator Or Baseline | Example 3 (-40.3 mmHg); Example 5 (-44.0 mmHg); Example 6 (-79.4 mmHg); Example 14 (-82.0 mmHg) |
| Quantified Difference | Δ 36.0 mmHg and 32.3 mmHg greater reduction compared to Examples 3 and 5, respectively. |
| Conditions | Unanesthetized spontaneously hypertensive rat (SHR) assay; 10 mg/kg intravenous dose. |
Why This Matters
This direct, intra-patent comparison provides a robust and verifiable basis for selecting this specific phenylpiperazine phosphonate analog over less efficacious ones when investigating antihypertensive mechanisms or developing cardiovascular research tools.
- [1] Chorvat, Robert J., Fowler, Kerry W., and Snyder, James P. Phenylpiperazine phosphonates. US Patent US4704382, November 3, 1987. (Table II). View Source
